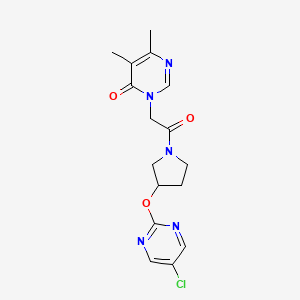
6-Chloro-3-hydroxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-hydroxyquinoline-4-carboxylic acid is a chemical compound with the empirical formula C10H6ClNO3 . It has a molecular weight of 223.61 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of this compound isClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 250 °C and a predicted boiling point of 416.5±45.0 °C . The compound has a predicted density of 1.600±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis of Derivatives : Researchers have explored the synthesis of various quinoline derivatives, such as the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which is closely related to 6-chloro-3-hydroxyquinoline-4-carboxylic acid. This research contributes to the understanding of the behavior of quinoline carboxylic acids under esterification conditions (Ukrainets, Gorokhova, & Sidorenko, 2005).
Mass Spectrometric Studies : In mass spectrometry, substituted isoquinolines (related to quinoline carboxylic acids) have shown unusual gas-phase formations of carboxylic acids after collisional activation, providing insights into their behavior and potential applications in analytical chemistry (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Biochemical and Pharmacological Research
Antioxidative or Prooxidative Effects : Research on derivatives like 7-chloro-4-hydroxyquinoline has revealed their potential antioxidative or prooxidative effects, which could inform the development of new drugs or therapeutic strategies (Liu, Han, Lin, & Luo, 2002).
Photolabile Protecting Groups : Studies on brominated hydroxyquinolines, a category including this compound, have indicated their use as photolabile protecting groups in biochemical research, particularly due to their sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).
Synthesis for Antitumoral Activity : A new route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a compound structurally related to this compound, suggests potential applications in antitumoral drug development (Riego, Bayó, Cuevas, Albericio, & Álvarez, 2005).
Antimycobacterial Activity : Research into quinoline derivatives, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has shown promise in antimycobacterial activity, suggesting potential therapeutic applications (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Safety and Hazards
6-Chloro-3-hydroxyquinoline-4-carboxylic acid is classified as an eye irritant under the GHS classification . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
6-chloro-3-hydroxyquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQCRVUJRDKQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856177-13-4 |
Source


|
| Record name | 6-chloro-3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)

![3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2434105.png)


![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2434114.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)
![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)




